N-Hydroxy-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetimidamide
Description
N-Hydroxy-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetimidamide is a benzoxazolone derivative characterized by a 2-oxobenzo[d]oxazol-3(2H)-yl core linked to an N-hydroxy acetimidamide functional group.
Properties
IUPAC Name |
N'-hydroxy-2-(2-oxo-1,3-benzoxazol-3-yl)ethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c10-8(11-14)5-12-6-3-1-2-4-7(6)15-9(12)13/h1-4,14H,5H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBLNMICYQAGMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)C/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminophenol with glyoxylic acid to form the benzoxazole core, followed by further functionalization to introduce the hydroxy and acetimidamide groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of various functional groups on the benzoxazole ring.
Scientific Research Applications
N-Hydroxy-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetimidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is facilitated by the hydroxy and acetimidamide groups, which can form hydrogen bonds and other interactions with the target molecules .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The benzoxazolone scaffold is a common structural motif in medicinal and organic chemistry. Below is a detailed comparison of N-Hydroxy-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetimidamide with similar compounds:
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Solubility and Polarity : The N-hydroxy acetimidamide group in the target compound likely increases polarity compared to NBMP’s methyl-phenyl acetamide or 5-chloro derivatives. This could enhance aqueous solubility but reduce membrane permeability .
- Thermal Stability : Hydrazide derivatives (e.g., Compound 17, m.p. 202–204°C) exhibit high melting points due to strong intermolecular interactions, suggesting similar stability for the target compound .
Biological Activity
N-Hydroxy-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetimidamide, with the chemical formula , is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by its unique oxazole ring structure, which is known to influence its biological properties. The presence of the N-hydroxy group suggests potential interactions with biological targets, particularly in enzymatic processes.
1. Inhibition of Enzymatic Activity
Recent studies have highlighted the compound's role as an inhibitor of various enzymes, particularly those involved in inflammatory processes. For instance, it has been shown to inhibit tumor necrosis factor-alpha converting enzyme (TACE), which plays a critical role in inflammatory responses. In assays, compounds similar to this compound demonstrated IC50 values below 5 nM for TACE inhibition, indicating potent activity .
2. Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for skin-lightening agents. Compounds with similar scaffolds have exhibited significant inhibitory effects on tyrosinase, with IC50 values as low as 0.51 μM reported for related compounds . The structure-activity relationship indicates that modifications to the oxazole ring can enhance inhibitory potency, suggesting that this compound may also possess this property.
Case Study: Tyrosinase Inhibition
A study explored the inhibitory effects of various phenolic compounds on mushroom tyrosinase activity. Among these, compounds structurally related to this compound showed promising results:
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.51 | Competitive inhibition |
| Compound B | 2.22 | Non-competitive inhibition |
| N-Hydroxy derivative | TBD | TBD |
This table illustrates the potential efficacy of related compounds in inhibiting tyrosinase, which may extend to this compound based on structural similarities.
Cytotoxicity Studies
Cytotoxicity assays conducted on B16F10 melanoma cells revealed that several derivatives did not exhibit significant cytotoxic effects at concentrations up to 5 μM after 72 hours . This finding is crucial for evaluating the safety profile of compounds intended for therapeutic use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
